Acetoxyketobemidone

Description

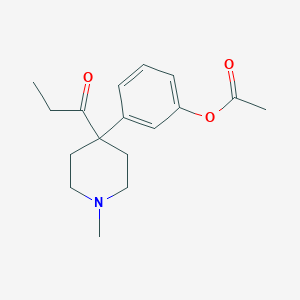

Acetoxyketobemidone hydrochloride is a synthetic opioid with the chemical name 4-(m-acetoxyphenyl)-1-methyl-4-piperidylethyl ketone hydrochloride. It belongs to the phenylpiperidine class of opioids, structurally analogous to ketobemidone but distinguished by the presence of an acetoxy (-OAc) substituent on the meta position of the phenyl ring . This modification influences its pharmacokinetic and pharmacodynamic properties, such as solubility and receptor binding affinity.

Properties

CAS No. |

107419-07-8 |

|---|---|

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |

InChI |

InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |

InChI Key |

UHZAKWBTNFQWFQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxyketobemidone typically involves the reaction of 3-acetoxyphenyl with 1-methyl-4-piperidone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Acetoxyketobemidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetoxyketobemidone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and cellular processes.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetoxyketobemidone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₈H₂₄ClNO₃ (hydrochloride salt form).

- Physical State : Crystalline solid, typically white to off-white.

- Melting Point: Reported in UNODC data as 238–240°C (hydrochloride salt) .

- Solubility : Highly soluble in water due to the hydrochloride salt formulation, enhancing bioavailability .

Acetoxyketobemidone’s synthesis involves acetylation of ketobemidone, introducing the acetoxy group to modulate its metabolic stability and potency .

Comparison with Structurally Similar Compounds

This compound shares structural and functional similarities with other opioids, particularly phenylpiperidine derivatives and synthetic analgesics. Below is a detailed comparison:

Ketobemidone

- Chemical Structure : Lacks the acetoxy group; phenyl ring is unsubstituted.

- Molecular Formula: C₁₅H₁₉NO₂ (free base).

- Potency : Approximately 0.7× morphine (parenteral), whereas this compound’s potency is higher due to improved lipid solubility from the acetoxy group.

- Metabolism : Faster hepatic clearance compared to this compound, which has prolonged action due to reduced first-pass metabolism .

Acedicon® (Codeinone Dihydro Enol Acetate Hydrochloride)

- Chemical Structure: Codeinone derivative with an enol acetate group.

- Pharmacology : Primarily a cough suppressant with weaker analgesic effects.

- Key Difference : Acedicon® targets μ-opioid receptors less selectively than this compound, resulting in lower analgesic efficacy but fewer respiratory side effects .

Methadyl Acetate Hydrochloride

- Structure : A methadone derivative with acetylated nitrogen.

- Half-Life : ~52 hours (vs. ~8–12 hours for this compound).

Table 1: Comparative Data for this compound and Analogues

| Property | This compound HCl | Ketobemidone | Acedicon® HCl | Methadyl Acetate HCl |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₂₄ClNO₃ | C₁₅H₁₉NO₂ | C₁₉H₂₃ClNO₄ | C₂₃H₃₂ClNO₂ |

| Melting Point (°C) | 238–240 | 172–174 | 210–212 | 230–232 |

| Receptor Affinity (μ) | High | Moderate | Low | High |

| Half-Life (hours) | 8–12 | 4–6 | 3–5 | 48–52 |

| Primary Use | Acute pain | Chronic pain | Antitussive | Opioid dependence |

Pharmacological and Analytical Distinctions

Receptor Binding

Analytical Identification

- X-Ray Diffraction: this compound’s crystal structure (reported in UNODC data) shows a monoclinic lattice with distinct d-spacings at 8.2 Å and 4.1 Å, differentiating it from ketobemidone’s orthorhombic system .

- Spectroscopy: IR spectra reveal a strong C=O stretch at 1740 cm⁻¹ (acetoxy group), absent in non-acetylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.